

An In-depth Technical Guide to Diallyl Tetrasulfide: Chemical Structure and Properties

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Compound of Interest		
Compound Name:	Diallyl Tetrasulfide	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl tetrasulfide (DATS) is a prominent organosulfur compound found in garlic (Allium sativum) and is a subject of increasing interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of DATS. Detailed experimental protocols for its analysis and evaluation are presented, alongside visualizations of key signaling pathways it modulates. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this potent natural product.

Chemical Structure and Identification

Diallyl tetrasulfide is characterized by two allyl groups linked by a chain of four sulfur atoms. This tetrasulfide bridge is a key feature contributing to its reactivity and biological effects.

Chemical Formula: C₆H₁₀S₄

Molecular Structure:

CH2=CH-CH2-S-S-S-S-CH2-CH=CH2

IUPAC Name: 3-(prop-2-enyltetrasulfanyl)prop-1-ene[1]



CAS Number: 2444-49-7[1]

SMILES: C=CCSSSSCC=C[1]

Physicochemical Properties

DATS is a yellowish liquid at room temperature with a characteristic strong garlic-like odor. Its lipophilic nature dictates its solubility primarily in organic solvents.[2] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Weight	210.4 g/mol	[1]
Appearance	Yellowish liquid	[2]
Boiling Point	279-280 °C at 760 mmHg	[3]
Density	1.211 g/cm ³	[4]
Flash Point	120.9 °C	[4]
Vapor Pressure	0.007 mmHg at 25 °C	[5]
Water Solubility	34.91 mg/L (estimated)	[5]
logP (Octanol-Water Partition Coefficient)	3.931 (estimated)	[5]
Refractive Index	1.623	[4]

Table 1: Physicochemical Properties of Diallyl Tetrasulfide

Stability: **Diallyl tetrasulfide** is susceptible to degradation under heat. Thermal decomposition can lead to the formation of other diallyl sulfides with varying numbers of sulfur atoms.[6]

Biological Activities and Signaling Pathways

DATS exhibits a broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties. These effects are mediated through its interaction with various cellular signaling pathways.



Antimicrobial Activity

DATS has demonstrated potent antimicrobial effects against a range of pathogens, including bacteria and fungi. Its mechanism of action is believed to involve the disruption of microbial cell membranes and interference with essential enzymatic processes.[7]

Antioxidant Activity

As an antioxidant, DATS can neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.

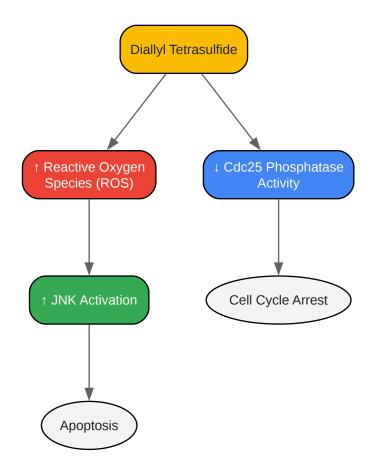
Anticancer Activity

The anticancer properties of DATS are a major focus of research. It has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. These effects are linked to its ability to modulate key signaling pathways involved in cancer progression.

Signaling Pathways Modulated by Diallyl Polysulfides:

Diallyl polysulfides, including DATS, are known to influence several critical signaling pathways in cancer cells. One of the key mechanisms is the induction of oxidative stress through the generation of ROS, which can trigger apoptotic pathways. This process often involves the activation of c-Jun N-terminal kinase (JNK), a key regulator of cell death. Furthermore, DATS has been reported to inhibit the activity of cell division cycle 25 (Cdc25) phosphatases, which are crucial for cell cycle progression, leading to cell cycle arrest.





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Signaling pathways affected by DATS.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of **diallyl tetrasulfide**.

Synthesis and Purification of Diallyl Polysulfides

While the specific synthesis of pure **diallyl tetrasulfide** is challenging due to the formation of a mixture of polysulfides, a general method for producing diallyl polysulfides is as follows. This procedure can be adapted to enrich the tetrasulfide component.

Materials:

Allyl bromide



- Sodium sulfide nonahydrate (Na₂S·9H₂O)
- Elemental sulfur
- Phase transfer catalyst (e.g., tetrabutylammonium bromide TBAB)
- Deionized water
- Organic solvent (e.g., dichloromethane)
- Anhydrous magnesium sulfate
- Rotary evaporator
- Separatory funnel
- Stir plate and stir bar
- Round-bottom flask

Procedure:

- Preparation of Sodium Polysulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate in deionized water with stirring.
- Gradually add powdered elemental sulfur to the sodium sulfide solution. The molar ratio of sulfur to sodium sulfide can be adjusted to favor the formation of longer polysulfide chains. For tetrasulfide, a molar ratio of approximately 3:1 (S:Na₂S) is a starting point.
- Heat the mixture gently (e.g., 50-60 °C) with continuous stirring until the sulfur has completely dissolved, forming a dark reddish-brown solution of sodium polysulfide.
- Reaction with Allyl Bromide: Add the phase transfer catalyst (TBAB) to the sodium polysulfide solution.
- Slowly add allyl bromide to the reaction mixture dropwise while stirring vigorously. The reaction is exothermic and should be controlled.

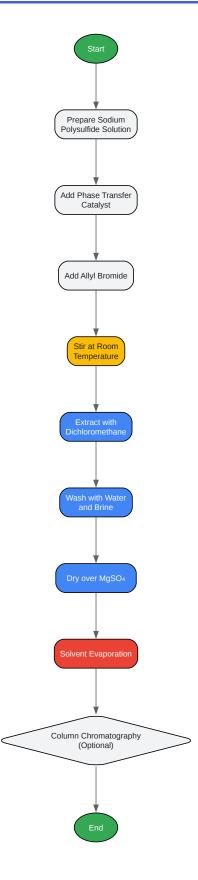






- Continue stirring at room temperature for several hours to ensure complete reaction.
- Extraction and Purification: Transfer the reaction mixture to a separatory funnel and extract the organic layer with dichloromethane.
- Wash the organic layer with deionized water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
- Purification (Optional): The resulting product will be a mixture of diallyl polysulfides. Further purification to isolate **diallyl tetrasulfide** can be achieved using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).





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Workflow for the synthesis of diallyl polysulfides.



Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer.
- Capillary column suitable for organosulfur compounds (e.g., HP-5ms).

Typical GC-MS Parameters:

- Injector Temperature: 250 °C
- Oven Temperature Program:
 - o Initial temperature: 50 °C, hold for 3 minutes.
 - Ramp: 3 °C/minute to 150 °C, hold for 3 minutes.
 - Ramp: 25 °C/minute to 250 °C, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 μL
- Split Ratio: 10:1
- MS Ion Source Temperature: 200 °C
- Mass Range: 40-500 amu

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of DATS that inhibits the visible growth of a microorganism.

Materials:



- DATS stock solution (dissolved in a suitable solvent like DMSO).
- Bacterial or fungal culture.
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
- 96-well microtiter plates.
- Incubator.
- Spectrophotometer (plate reader).

Procedure:

- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in the appropriate broth.
- Serial Dilution: Perform a two-fold serial dilution of the DATS stock solution in the broth medium directly in the 96-well plate.
- Inoculation: Add the microbial inoculum to each well containing the diluted DATS.
- Controls: Include a positive control (microorganism in broth without DATS) and a negative control (broth only).
- Incubation: Incubate the plate under conditions suitable for the growth of the microorganism (e.g., 37 °C for 24 hours for bacteria).
- Determination of MIC: The MIC is the lowest concentration of DATS at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[1]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of DATS to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:



- DATS solution at various concentrations (dissolved in methanol or ethanol).
- DPPH stock solution (0.1 mM in methanol or ethanol).
- Spectrophotometer.
- Cuvettes or 96-well plate.

Procedure:

- Reaction Mixture: In a test tube or a well of a microplate, mix a defined volume of the DATS solution with the DPPH solution.
- Control: Prepare a control sample containing the solvent and the DPPH solution.
- Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
- Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
 - % Scavenging Activity = [(Absorbance of Control Absorbance of Sample) / Absorbance of Control] \times 100
- IC₅₀ Determination: The IC₅₀ value, which is the concentration of DATS required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of DATS.[3]

Conclusion

Diallyl tetrasulfide is a multifaceted organosulfur compound with significant potential in various fields, particularly in drug development. Its well-defined chemical structure and diverse biological activities, mediated through multiple signaling pathways, make it a compelling candidate for further investigation. The experimental protocols provided in this guide offer a foundation for researchers to explore the synthesis, characterization, and therapeutic applications of this potent natural product. Continued research into DATS is warranted to fully



elucidate its mechanisms of action and to translate its promising preclinical findings into clinical applications.

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